molecular formula C9H10Cl3NO2Si B14770626 Silane, trichloro[3-(4-nitrophenyl)propyl]-

Silane, trichloro[3-(4-nitrophenyl)propyl]-

Cat. No.: B14770626
M. Wt: 298.6 g/mol
InChI Key: DLTJFBHAHLHZTJ-UHFFFAOYSA-N
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Description

Silane, trichloro[3-(4-nitrophenyl)propyl]- is an organosilicon compound with the molecular formula C₉H₁₁Cl₃NO₂Si and an approximate molecular weight of 299.44 g/mol. Its structure features a trichlorosilane group attached to a propyl chain terminating in a 4-nitrophenyl substituent. The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), which significantly influences the compound’s reactivity, polarity, and applications in materials science, particularly as a coupling agent or surface modifier .

Properties

Molecular Formula

C9H10Cl3NO2Si

Molecular Weight

298.6 g/mol

IUPAC Name

trichloro-[3-(4-nitrophenyl)propyl]silane

InChI

InChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2

InChI Key

DLTJFBHAHLHZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene typically involves a multi-step process starting from benzene. The general steps include:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Friedel-Crafts Alkylation: The nitrated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.

    Substitution: The trichlorosilyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 1-amino-4-[3-(trichlorosilyl)propyl] Benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can form strong bonds with other molecules, facilitating its use as a coupling agent. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Nitrophenyl vs. Phenyl Substituents
  • Silane, trichloro(3-phenylpropyl)- (CAS 13617-40-8, C₉H₁₁Cl₃Si, MW 253.63 g/mol): The phenyl group is less polar than the nitrophenyl group, resulting in lower solubility in polar solvents. This compound is primarily used in non-polar polymer matrices for adhesion enhancement. Its lower electrophilicity reduces hydrolysis rates compared to the nitro-substituted analog .
  • Silane, trichloro[3-(4-nitrophenyl)propyl]- :
    The nitro group increases electrophilicity, accelerating hydrolysis and condensation reactions. This makes it suitable for modifying surfaces requiring strong covalent bonding, such as in epoxy resins or ceramic composites .

Nitrophenyl vs. Methoxyphenyl Substituents
  • Trichloro[3-(4-methoxyphenyl)propyl]silane (CAS 163155-57-5, C₁₀H₁₄Cl₃O₂Si, MW 300.44 g/mol): The methoxy group (–OCH₃) is electron-donating, reducing silane reactivity. This compound exhibits moderate hydrolysis rates and is used in hybrid organic-inorganic materials where controlled reactivity is critical .
Chlorinated and Fluorinated Analogues
  • Trichloro(3-chloro-2-methylpropyl)silane (CAS 18142-53-5, C₄H₈Cl₄Si, MW 228.98 g/mol):
    The chloro and methyl substituents enhance steric hindrance, slowing hydrolysis. Applications include waterproofing agents and corrosion inhibitors .

  • Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C₄H₇Cl₂F₃Si, MW 211.09 g/mol):
    Fluorine substituents increase thermal stability and chemical resistance. This compound is used in high-performance coatings for aerospace components .

Molecular Data and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Silane, trichloro[3-(4-nitrophenyl)propyl]- C₉H₁₁Cl₃NO₂Si 299.44 Not Provided High-polarity coupling agent, surface modification
Trichloro(3-phenylpropyl)silane C₉H₁₁Cl₃Si 253.63 13617-40-8 Adhesion promoter in non-polar polymers
Trichloro[3-(4-methoxyphenyl)propyl]silane C₁₀H₁₄Cl₃O₂Si 300.44 163155-57-5 Controlled-reactivity hybrid materials
Trichloro(3-chloro-2-methylpropyl)silane C₄H₈Cl₄Si 228.98 18142-53-5 Waterproofing, corrosion inhibition
Dichloro(methyl)(3,3,3-trifluoropropyl)silane C₄H₇Cl₂F₃Si 211.09 Not Provided High-temperature coatings, fluoropolymer composites

Thermal and Chemical Stability

  • Nitro-Substituted Silane : Likely exhibits lower thermal stability compared to phenyl or trifluoropropyl analogs due to the nitro group’s propensity for decomposition at elevated temperatures. This limits its use in high-temperature applications .
  • Trifluoropropyl Analogues : Fluorine atoms enhance thermal stability, with decomposition temperatures exceeding 300°C, making them suitable for harsh environments .

Biological Activity

Silane, trichloro[3-(4-nitrophenyl)propyl]- (CAS Number: 100286-34-8), is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and materials science. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₁₀Cl₃NO₂Si
  • Molecular Weight : 298.6 g/mol
  • Structure : The compound features a trichlorosilane backbone with a propyl group substituted by a nitrophenyl moiety, which is critical for its biological interactions.

Mechanisms of Biological Activity

Research indicates that silanes can exhibit various biological activities due to their ability to interact with biological macromolecules. The nitrophenyl group in this compound may enhance its reactivity and affinity towards proteins and nucleic acids, potentially leading to several biological effects:

  • Antimicrobial Activity : Compounds containing nitrophenyl groups have been studied for their antimicrobial properties. The presence of chlorine atoms may also contribute to increased toxicity towards microbial cells by disrupting membrane integrity.
  • Cytotoxicity : Preliminary studies suggest that silane derivatives can induce cytotoxic effects in cancer cell lines. This activity is often attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.
  • Cell Adhesion and Proliferation : The silane's ability to modify surfaces can influence cell adhesion and proliferation, making it relevant in tissue engineering applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various silane compounds, including trichloro[3-(4-nitrophenyl)propyl] silane. The results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Zone (mm)
Trichloro[3-(4-nitrophenyl)propyl]-E. coli15
Trichloro[3-(4-nitrophenyl)propyl]-S. aureus18

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of trichloro[3-(4-nitrophenyl)propyl]-.

Cell LineIC₅₀ (µM)
HeLa25
MCF-730
A54920

The IC₅₀ values indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, suggesting selective activity that could be exploited for therapeutic purposes.

Research Findings

Recent research has focused on the potential applications of silanes in drug delivery systems and surface modification for biomedical implants. The incorporation of trichloro[3-(4-nitrophenyl)propyl]- into polymer matrices has shown promise in enhancing biocompatibility and drug release profiles.

Table: Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Surface ModificationImproved adhesion properties in biomaterials

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